Cas no 1249548-46-6 (4-Amino-3-(4-hydroxybutoxy)benzoic acid)

4-Amino-3-(4-hydroxybutoxy)benzoic acid 化学的及び物理的性質
名前と識別子
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- 4-amino-3-(4-hydroxybutoxy)benzoic acid
- Z2689172041
- 4-Amino-3-(4-hydroxybutoxy)benzoic acid
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- MDL: MFCD16154807
- インチ: 1S/C11H15NO4/c12-9-4-3-8(11(14)15)7-10(9)16-6-2-1-5-13/h3-4,7,13H,1-2,5-6,12H2,(H,14,15)
- InChIKey: SAKYWUPGSPAUGN-UHFFFAOYSA-N
- ほほえんだ: O(C1C=C(C(=O)O)C=CC=1N)CCCCO
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 222
- トポロジー分子極性表面積: 92.8
- 疎水性パラメータ計算基準値(XlogP): 0.6
4-Amino-3-(4-hydroxybutoxy)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-315506-10.0g |
4-amino-3-(4-hydroxybutoxy)benzoic acid |
1249548-46-6 | 95.0% | 10.0g |
$3929.0 | 2025-03-19 | |
Enamine | EN300-315506-0.05g |
4-amino-3-(4-hydroxybutoxy)benzoic acid |
1249548-46-6 | 95.0% | 0.05g |
$212.0 | 2025-03-19 | |
Enamine | EN300-315506-0.5g |
4-amino-3-(4-hydroxybutoxy)benzoic acid |
1249548-46-6 | 95.0% | 0.5g |
$713.0 | 2025-03-19 | |
Enamine | EN300-315506-10g |
4-amino-3-(4-hydroxybutoxy)benzoic acid |
1249548-46-6 | 95% | 10g |
$3929.0 | 2023-11-13 | |
Enamine | EN300-315506-5g |
4-amino-3-(4-hydroxybutoxy)benzoic acid |
1249548-46-6 | 95% | 5g |
$2650.0 | 2023-11-13 | |
A2B Chem LLC | AW33408-100mg |
4-amino-3-(4-hydroxybutoxy)benzoic acid |
1249548-46-6 | 95% | 100mg |
$369.00 | 2024-04-20 | |
Aaron | AR01BW5O-2.5g |
4-Amino-3-(4-hydroxybutoxy)benzoic acid |
1249548-46-6 | 95% | 2.5g |
$2488.00 | 2025-02-09 | |
1PlusChem | 1P01BVXC-100mg |
4-amino-3-(4-hydroxybutoxy)benzoic acid |
1249548-46-6 | 95% | 100mg |
$454.00 | 2024-07-10 | |
A2B Chem LLC | AW33408-1g |
4-amino-3-(4-hydroxybutoxy)benzoic acid |
1249548-46-6 | 95% | 1g |
$998.00 | 2024-04-20 | |
A2B Chem LLC | AW33408-500mg |
4-amino-3-(4-hydroxybutoxy)benzoic acid |
1249548-46-6 | 95% | 500mg |
$786.00 | 2024-04-20 |
4-Amino-3-(4-hydroxybutoxy)benzoic acid 関連文献
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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10. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
4-Amino-3-(4-hydroxybutoxy)benzoic acidに関する追加情報
4-Amino-3-(4-hydroxybutoxy)benzoic Acid: A Comprehensive Overview
The compound with CAS No. 1249548-46-6, known as 4-Amino-3-(4-hydroxybutoxy)benzoic Acid, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of aromatic acids, specifically benzoic acids, and features a unique substitution pattern that contributes to its versatile properties. The benzoic acid core is modified with an amino group at the para position and a hydroxybutoxy group at the meta position, making it a valuable compound for research and development in fields such as pharmaceuticals, materials science, and analytical chemistry.
Recent studies have highlighted the importance of substituted benzoic acids in drug design due to their ability to modulate biological activities through strategic modifications. The amino group in this compound introduces nucleophilic properties, while the hydroxybutoxy group adds hydrophilicity and potential for hydrogen bonding. These characteristics make 4-Amino-3-(4-hydroxybutoxy)benzoic Acid an ideal candidate for exploring new drug delivery systems and bioactive molecules.
One of the most promising applications of this compound lies in its role as a precursor for advanced materials. Researchers have demonstrated that derivatives of substituted benzoic acids can be used to synthesize high-performance polymers and nanoparticles. For instance, the hydroxybutoxy group can serve as a reactive site for polymerization or cross-linking, enabling the creation of materials with tailored mechanical and thermal properties. This aligns with current trends in materials science focused on sustainable and functional materials.
In the realm of pharmaceuticals, 4-Amino-3-(4-hydroxybutoxy)benzoic Acid has shown potential as an intermediate in the synthesis of bioactive compounds. Its structure allows for further functionalization, enabling the creation of molecules with enhanced pharmacokinetic profiles. Recent research has explored its use in designing inhibitors for key enzymes involved in diseases such as cancer and neurodegenerative disorders. The ability to fine-tune its substituents provides a platform for developing highly specific therapeutic agents.
The synthesis of 4-Amino-3-(4-hydroxybutoxy)benzoic Acid involves a multi-step process that combines principles from organic synthesis and catalysis. Modern methodologies, such as microwave-assisted synthesis and enzymatic catalysis, have been employed to optimize its production. These advancements not only improve yield and purity but also reduce environmental impact, aligning with green chemistry principles.
Another area where this compound has garnered attention is in analytical chemistry. Its unique structure makes it an excellent candidate for developing sensors and biosensors. The amino group can act as a recognition element for specific analytes, while the hydroxybutoxy group enhances sensitivity through signal amplification. Recent studies have demonstrated its utility in detecting heavy metal ions and biomolecules, showcasing its potential in environmental monitoring and diagnostics.
Looking ahead, ongoing research aims to explore the full spectrum of applications for 4-Amino-3-(4-hydroxybutoxy)benzoic Acid. Collaborative efforts between academia and industry are expected to unlock new possibilities in areas such as nanotechnology, drug delivery, and renewable energy. By leveraging cutting-edge techniques like machine learning for molecular design, scientists can further enhance its properties and expand its utility.
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